Cas no 1806752-36-2 (4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde)

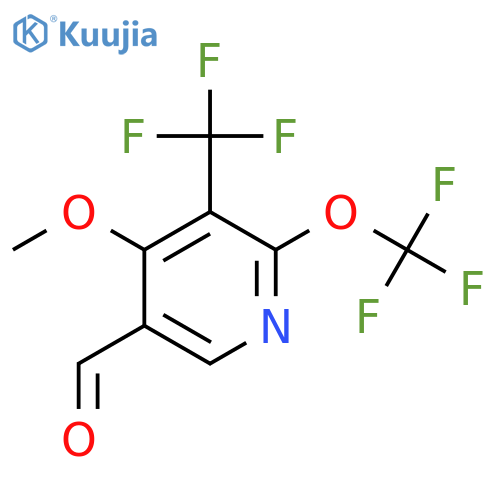

1806752-36-2 structure

商品名:4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde

CAS番号:1806752-36-2

MF:C9H5F6NO3

メガワット:289.131323575974

CID:4842178

4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde

-

- インチ: 1S/C9H5F6NO3/c1-18-6-4(3-17)2-16-7(19-9(13,14)15)5(6)8(10,11)12/h2-3H,1H3

- InChIKey: FGBDHRRWAGHQNB-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=NC=C(C=O)C=1OC)OC(F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 318

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 48.4

4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029083473-1g |

4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde |

1806752-36-2 | 97% | 1g |

$1,460.20 | 2022-03-31 |

4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

1806752-36-2 (4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde) 関連製品

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量